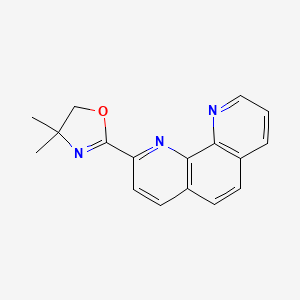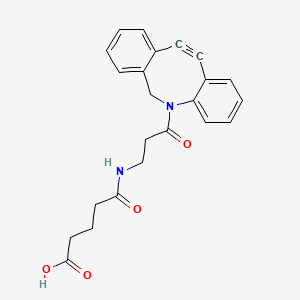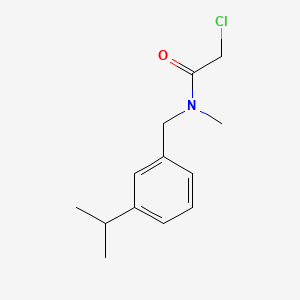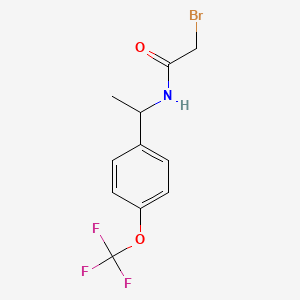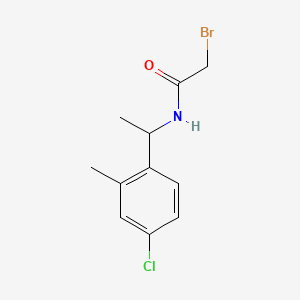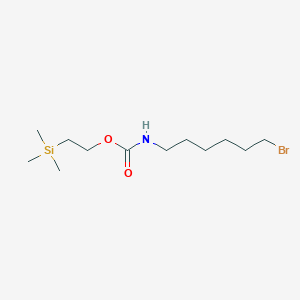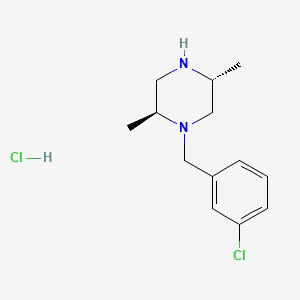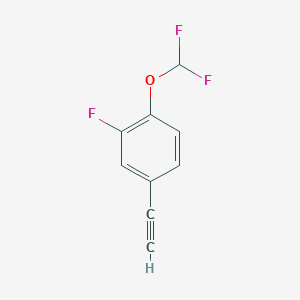
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene is an organic compound characterized by the presence of difluoromethoxy, ethynyl, and fluorobenzene groups
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene typically involves the introduction of difluoromethoxy and ethynyl groups onto a fluorobenzene ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by ethynylation reactions to attach the ethynyl group. Industrial production methods often employ metal-based catalysts to facilitate these transformations under controlled conditions .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Cross-Coupling Reactions: The ethynyl group allows for cross-coupling reactions with various aryl halides using palladium or copper catalysts
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and dimethyl sulfoxide, and catalysts such as palladium on carbon and copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, while the ethynyl group can form covalent bonds with nucleophilic residues .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene can be compared with other fluorinated compounds such as:
1-(Difluoromethoxy)-4-ethynylbenzene: Lacks the additional fluorine atom on the benzene ring, which may affect its reactivity and biological activity.
1-(Trifluoromethoxy)-4-ethynyl-2-fluorobenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can significantly alter its chemical properties and interactions
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-ethynyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-6-3-4-8(7(10)5-6)13-9(11)12/h1,3-5,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJNPDOPSBQNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
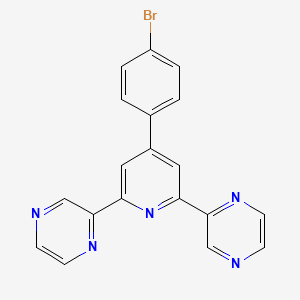
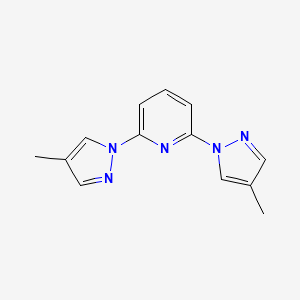
![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
![N-Phenyldibenzo[b,d]furan-4-amine](/img/structure/B8212519.png)

![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)
